Simvastatin Hydroxy Acid Methyl Ester

Descripción general

Descripción

Simvastatin Hydroxy Acid Methyl Ester is a derivative of Simvastatin, a widely used lipid-lowering agent. This compound is part of the statin class of medications, which are primarily used to manage and reduce cholesterol levels in the body. This compound is known for its role in inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is crucial in the biosynthesis of cholesterol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Simvastatin Hydroxy Acid Methyl Ester is synthesized from Simvastatin through a series of chemical reactions. The primary synthetic route involves the hydrolysis of the lactone ring in Simvastatin to form Simvastatin Hydroxy Acid, followed by esterification to produce the methyl ester derivative . The reaction conditions typically involve acidic or basic hydrolysis followed by esterification using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The key steps include the hydrolysis of Simvastatin, purification of the hydroxy acid intermediate, and subsequent esterification .

Análisis De Reacciones Químicas

Hydrolysis Reactions

SHAME undergoes hydrolysis under varying conditions to form pharmacologically active or inactive metabolites:

Acidic Hydrolysis

In acidic environments (e.g., HCl), SHAME’s lactone ring opens to form the corresponding β,δ-dihydroxy acid. This reaction is critical for its activation in vivo .

Basic Hydrolysis

Treatment with NaOH (2N) at reflux converts SHAME to simvastatin β-hydroxy acid (BHA), its active metabolite, via saponification of the methyl ester group . This reaction is pH-dependent and yields >85% BHA under optimized conditions .

Reaction Scheme :

Enzymatic Hydrolysis

-

Esterases : Carboxylesterases in the liver and plasma hydrolyze SHAME to BHA, enhancing its bioavailability .

-

CYP450 Metabolism : CYP3A4/5 mediates oxidative metabolism, producing 6'-hydroxy and 6'-exomethylene derivatives .

HMGylation and Post-Translational Modifications

SHAME’s inhibition of HMG-CoA reductase induces a unique post-translational modification termed HMGylation , where HMG groups (3-hydroxy-3-methylglutaryl) covalently bind to proteins :

Thioester and Ester Bond Formation

Key Finding :

HMGylation of fatty acid synthase (FAS) occurs near HMG-CoA reductase in the endoplasmic reticulum, confirmed via proximity ligation assays . This modification is reversible upon statin withdrawal .

Stability Under Forced Degradation Conditions

Forced degradation studies reveal SHAME’s susceptibility to environmental factors :

| Condition | Degradation Products | % Degradation |

|---|---|---|

| Acidic (0.1N HCl, 1h) | Hydroxyl acid derivatives | 15.2% |

| Basic (0.005N NaOH, 1h) | β-hydroxy acid (BHA) | 87.0% |

| Oxidative (3% H₂O₂, 48h) | Oxidized metabolites | 1.86% |

| Thermal (60°C, 5 days) | None | <0.5% |

Key Synthetic Steps

-

Enzymatic Hydrolysis : Lovastatin is hydrolyzed to triol acid using carboxylesterases .

-

Lactonization : Triol acid cyclizes to diol lactone under acidic conditions .

-

Regioselective Acylation : Enzymatic acylation (e.g., acetyltransferases) introduces methyl ester groups .

Biotransformation in Probiotic Bacteria

SHAME is biotransformed by Lactobacillus spp. via esterase activity, reducing total drug levels by 34% in 48 hours .

Interaction with Reactive Oxygen Species (ROS)

In ischemia-reperfusion injury models, SHAME reduces oxidative stress by:

Mechanism :

Comparative Reactivity with Other Statins

Aplicaciones Científicas De Investigación

Lipid Regulation

Simvastatin Hydroxy Acid Methyl Ester plays a crucial role in managing hyperlipidemia. It inhibits the HMG-CoA reductase enzyme, leading to decreased cholesterol synthesis in the liver. This results in:

- Lowered levels of total cholesterol and low-density lipoprotein cholesterol (LDL-C).

- Increased high-density lipoprotein cholesterol (HDL-C) levels.

- Reduced triglyceride concentrations .

The compound is indicated for various conditions, including:

- Primary hyperlipidemia (Fredrickson type IIa).

- Mixed dyslipidemia (Fredrickson type IIb).

- Hypertriglyceridemia (Fredrickson type IV) .

Cardiovascular Disease Prevention

This compound has been extensively studied for its cardioprotective effects. It not only lowers lipid levels but also:

- Reduces cardiovascular morbidity and mortality.

- Is recommended for patients at high risk of coronary events due to existing cardiovascular conditions .

Anti-Inflammatory Properties

Recent studies highlight the anti-inflammatory effects of simvastatin, which extend beyond its lipid-lowering capabilities. Research indicates that simvastatin can:

- Significantly reduce inflammation in models such as carrageenan-induced edema.

- Exhibit comparable efficacy to traditional anti-inflammatory drugs like indomethacin .

In murine models, simvastatin treatment resulted in:

- Decreased aortic cholesterol accumulation without altering plasma lipid levels.

- A reduction in atherosclerotic plaque formation, suggesting a direct antiatherosclerotic effect independent of lipid modulation .

Biotransformation and Probiotic Interaction

Recent investigations into the biotransformation of simvastatin by probiotic bacteria reveal:

- Enhanced bioaccumulation of simvastatin within bacterial cells when exposed to bile acids.

- Potential metabolic pathways involving ester hydrolysis and hydroxylation of the lactone ring structure .

This interaction suggests that gut microbiota may influence the pharmacokinetics and efficacy of simvastatin therapy, highlighting the importance of personalized medicine approaches .

Case Studies and Clinical Trials

Numerous clinical trials have assessed the efficacy of simvastatin and its derivatives. For instance:

- The Heart Protection Study demonstrated a significant reduction in major vascular events among participants treated with simvastatin compared to placebo .

- Other studies have focused on specific populations, such as adolescents with familial hypercholesterolemia, showing positive outcomes in lipid profile management while monitoring safety profiles .

Mecanismo De Acción

Simvastatin Hydroxy Acid Methyl Ester exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in the biosynthesis of cholesterol . By inhibiting this enzyme, the compound effectively reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .

Comparación Con Compuestos Similares

Similar Compounds

- Lovastatin Hydroxy Acid Methyl Ester

- Atorvastatin Hydroxy Acid Methyl Ester

- Pravastatin Hydroxy Acid Methyl Ester

- Rosuvastatin Hydroxy Acid Methyl Ester

Uniqueness

Simvastatin Hydroxy Acid Methyl Ester is unique due to its specific molecular structure, which allows it to effectively inhibit hydroxymethylglutaryl-coenzyme A reductase. Compared to other similar compounds, it has a distinct pharmacokinetic profile and a specific set of interactions with the enzyme, making it a valuable compound in the treatment of hypercholesterolemia .

Actividad Biológica

Simvastatin Hydroxy Acid Methyl Ester (SHAME) is an active metabolite of simvastatin, a widely used statin for lowering cholesterol levels. This article explores the biological activity of SHAME, focusing on its pharmacological effects, mechanisms of action, and implications for various health conditions.

Overview of Simvastatin and Its Metabolites

Simvastatin is an HMG-CoA reductase inhibitor that primarily acts in the liver to reduce cholesterol synthesis. It is administered as a prodrug that is converted into its active form, β-hydroxyacid, through hydrolysis and metabolic activation. The hydroxy acid form is crucial for the inhibition of HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol production .

Key Metabolites :

- β-Hydroxyacid : The primary active form responsible for lipid-lowering effects.

- 6'-Hydroxy and other derivatives : These metabolites also exhibit biological activity but are less studied compared to the β-hydroxyacid .

This compound exerts its biological effects through several mechanisms:

- Cholesterol Lowering : By inhibiting HMG-CoA reductase, SHAME decreases the synthesis of cholesterol in the liver, leading to increased uptake of low-density lipoprotein (LDL) from the bloodstream .

- Pleiotropic Effects : Beyond lipid-lowering, SHAME exhibits various pleiotropic effects:

- Impact on Lipidomic Profiles : Research indicates that simvastatin can alter lipidomic markers in liver cells, affecting fatty acid synthesis pathways and influencing overall lipid metabolism .

1. Anti-Atherogenic Effects

A study involving mice deficient in apolipoprotein E demonstrated that simvastatin significantly reduced total cholesterol content in the aorta by approximately 23%, indicating its potential anti-atherogenic properties even without altering plasma lipid levels .

| Parameter | Control Group | Simvastatin Group |

|---|---|---|

| Total Cholesterol (nmol/mg wet wt) | 56 ± 4 | 43 ± 3 |

| Free Cholesterol (nmol/mg) | 38 ± 2 | 31 ± 2 |

| Cholesteryl Ester (nmol/mg) | 17 ± 2 | 11 ± 1 |

2. Transgenerational Effects

A case study on the amphipod Gammarus locusta revealed transgenerational reproductive effects due to exposure to simvastatin. This research highlights potential long-term ecological impacts of pharmaceuticals, suggesting that simvastatin may disrupt reproductive health across generations .

3. Bone Health

Several studies have indicated that simvastatin promotes bone healing and may have therapeutic applications in osteoporosis. Its role in enhancing bone metabolism suggests additional benefits beyond cardiovascular health .

Pharmacokinetics and Safety Profile

Simvastatin undergoes extensive first-pass metabolism in the liver, with CYP3A4 being the primary enzyme involved. The pharmacokinetics reveal a Tmax (time to reach maximum concentration) of approximately 1.44 hours and a half-life of about 4.85 hours .

While generally well-tolerated, potential side effects include muscle pain and liver enzyme elevations. Genetic polymorphisms in CYP3A5 can influence individual responses to simvastatin therapy, necessitating personalized approaches to treatment .

Propiedades

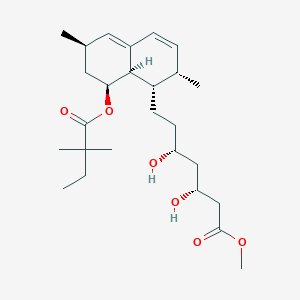

IUPAC Name |

methyl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O6/c1-7-26(4,5)25(30)32-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19(27)14-20(28)15-23(29)31-6/h8-9,12,16-17,19-22,24,27-28H,7,10-11,13-15H2,1-6H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVXHKJGHXLLPK-RVTXAWHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OC)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453246 | |

| Record name | Simvastatin Hydroxy Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145576-26-7 | |

| Record name | Simvastatin Hydroxy Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.